molecular formula C28H27N3O5S2 B11055031 Butyl 4-({[(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Butyl 4-({[(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11055031
M. Wt: 549.7 g/mol
InChI Key: HEGNIPINLRTZKH-UHFFFAOYSA-N
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Description

Butyl 4-({[(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its intricate structure, which includes a benzothiazole ring, a methoxyphenyl group, and a butyl ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({[(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a carboxylic acid derivative. The methoxyphenyl group is then introduced via an amide coupling reaction using 2-methoxybenzoic acid and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The final step involves the esterification of the benzoic acid derivative with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions typically require refluxing the mixture at elevated temperatures to achieve the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({[(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions may require the presence of a base such as triethylamine or pyridine to facilitate the substitution process.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Butyl 4-({[(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Butyl 4-({[(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s benzothiazole ring and methoxyphenyl group allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Butyl 4-({[(6-{[(2-methoxyphenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate can be compared to other benzothiazole derivatives, such as:

    2-(4-Aminophenyl)benzothiazole: Known for its anticancer properties.

    6-Methoxybenzothiazole: Studied for its antimicrobial activity.

    Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of rubber accelerators.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H27N3O5S2

Molecular Weight

549.7 g/mol

IUPAC Name

butyl 4-[[2-[[6-[(2-methoxybenzoyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C28H27N3O5S2/c1-3-4-15-36-27(34)18-9-11-19(12-10-18)29-25(32)17-37-28-31-22-14-13-20(16-24(22)38-28)30-26(33)21-7-5-6-8-23(21)35-2/h5-14,16H,3-4,15,17H2,1-2H3,(H,29,32)(H,30,33)

InChI Key

HEGNIPINLRTZKH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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